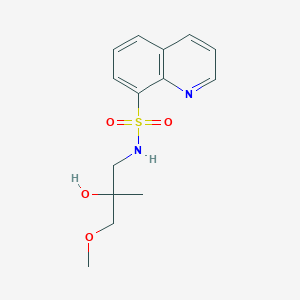![molecular formula C7H12Cl2N4O2 B2511859 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2094118-27-9](/img/structure/B2511859.png)
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N4O2 and its molecular weight is 255.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research has identified 1,2,4-triazoles and pyrazine derivatives as having potent antibacterial and antifungal properties. These compounds have been studied for their ability to combat antibiotic-resistant strains of bacteria such as Staphylococcus aureus. The structural features of triazoles, including 1,2,4-triazoles, allow them to act as inhibitors for enzymes critical to bacterial survival, such as DNA gyrase and topoisomerase IV. This inhibitory action underlines their potential as novel antibacterial agents (Li & Zhang, 2021).
Anticancer Properties
Triazoles and pyrazines have shown promise in anticancer research. These compounds exhibit a range of biological activities that can be harnessed for cancer treatment. For example, triazoles have been investigated for their roles in inhibiting cancer cell proliferation and inducing apoptosis. Their potential in creating anticancer therapies highlights the importance of these heterocyclic compounds in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Applications in Energetic Materials
Some derivatives of pyrazine and triazole have been explored for their potential in high-energy density materials (HEDMs). These compounds possess characteristics desirable in energetic materials, such as stability and performance. Research in this area aims at developing new materials for propellants and explosives, where the energetic performance can be significantly enhanced by the molecular structure of pyrazine and triazole derivatives (Yongjin & Shuhong, 2019).
Drug Development and Synthesis
The multifunctional nature of 1,2,4-triazole and pyrazine derivatives makes them valuable in drug synthesis and development. Their structural versatility allows for the creation of compounds with targeted biological activities, including antimicrobial, anti-inflammatory, and CNS (central nervous system) acting drugs. Their application in synthesizing novel drugs underlines the significant role of heterocyclic compounds in pharmaceutical research and development (Nazarov et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been used as reagents to synthesize pyrrolo[2,3-b]pyridine compounds, which have potential antiviral activity against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv) .
Mode of Action
Based on its potential use in synthesizing antiviral agents , it may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication.
Biochemical Pathways
If it is indeed used in the synthesis of antiviral agents , it may affect pathways related to viral replication and protein synthesis.
Result of Action
If it is used in the synthesis of antiviral agents , its action could result in the inhibition of viral replication, leading to a decrease in viral load.
Propiedades
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6;;/h5,8H,2-3H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCOXCMCNAYWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)



![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)
![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)


![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)
![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)
![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)
